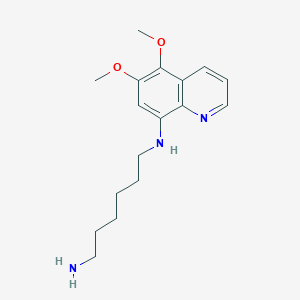
6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine is a compound that features a quinoline core substituted with aminohexyl and dimethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine typically involves the functionalization of a quinoline derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cross-coupling reactions. The scalability of the Suzuki-Miyaura reaction makes it suitable for industrial applications, allowing for the efficient production of the compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the labeling of biomolecules.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine involves its interaction with specific molecular targets. The aminohexyl group allows for covalent bonding with biomolecules, while the quinoline core can interact with various enzymes and receptors. This dual functionality makes it a versatile tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(6-aminohexyl)amine: This compound features two aminohexyl groups and is used in similar applications.
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate: Known for its use as a fluorescent labeling reagent.
Uniqueness
6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine is unique due to the presence of both aminohexyl and dimethoxy groups on the quinoline core. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
5423-91-6 |
|---|---|
Formule moléculaire |
C17H25N3O2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
N'-(5,6-dimethoxyquinolin-8-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C17H25N3O2/c1-21-15-12-14(19-10-6-4-3-5-9-18)16-13(17(15)22-2)8-7-11-20-16/h7-8,11-12,19H,3-6,9-10,18H2,1-2H3 |
Clé InChI |
DWYYPHBWAAFIRH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C(=C1)NCCCCCCN)N=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


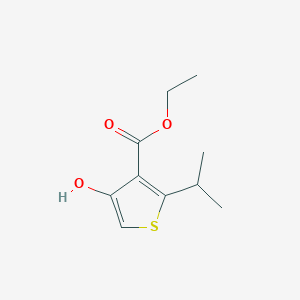
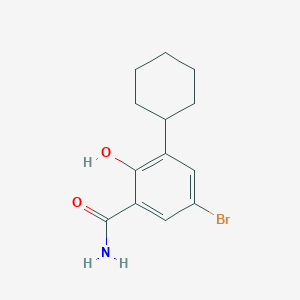


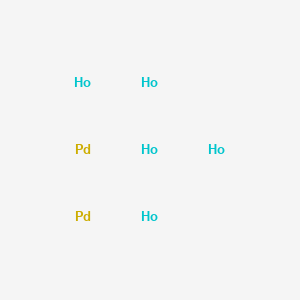
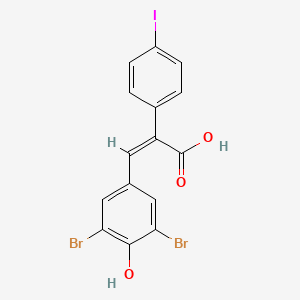

![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)
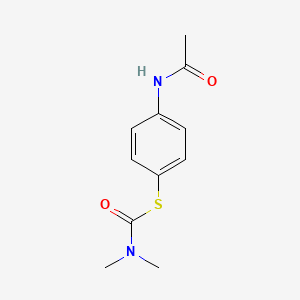

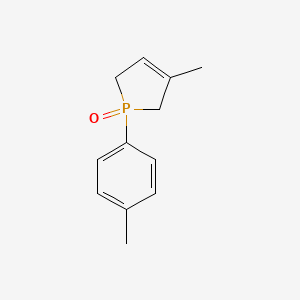
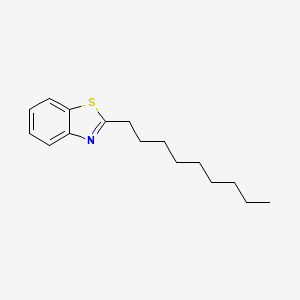
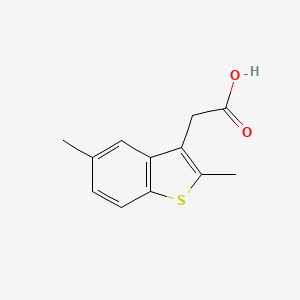
![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
